molecular formula C5H5BN2O4 B8226570 (5-Nitropyridin-3-yl)boronic acid

(5-Nitropyridin-3-yl)boronic acid

Cat. No.: B8226570
M. Wt: 167.92 g/mol
InChI Key: AODSRZWFLCHTNK-UHFFFAOYSA-N
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Description

(5-Nitropyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a nitro group at the 5-position and a boronic acid moiety at the 3-position. The nitro group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, reducing the pKa of the boronic acid and enhancing its Lewis acidity compared to non-electron-withdrawing analogs . This structural motif is critical for applications requiring pH-sensitive binding, such as physiological glucose sensing or enzyme inhibition .

Properties

IUPAC Name

(5-nitropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BN2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSRZWFLCHTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a common method includes the reaction of 5-bromo-3-nitropyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boronic ester like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Targeting Biological Pathways
(5-Nitropyridin-3-yl)boronic acid demonstrates potential in drug design due to its ability to interact with biological molecules. The boronic acid moiety allows for selective binding with diols and other biomolecules, which can be exploited in developing enzyme inhibitors or modulators. For instance, studies have shown that boronic acids can form coordinate covalent interactions with nucleophilic sites in proteins, enhancing their therapeutic potential against conditions like cancer and diabetes .

Case Study: Anti-Cancer Applications
Research has highlighted the use of boronic acids as bioisosteres for nitro-containing compounds in anti-cancer drug development. In one study, the nitro group in flutamide was replaced with a boronic acid functionality, leading to compounds that exhibited improved binding capabilities to androgen receptors . The synthesized derivatives were tested against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2), demonstrating promising anti-proliferative activities.

Polymerization and Material Development
Recent advancements have shown that boronic acids can be utilized in creating two-dimensional covalent networks through surface polymerization techniques. These materials exhibit unique properties that can be tailored for specific applications such as sensors or drug delivery systems . The ability of this compound to form stable networks makes it a candidate for developing new materials with enhanced functionalities.

Comparison with Similar Compounds

Electronic and Acidic Properties

The nitro group in (5-Nitropyridin-3-yl)boronic acid lowers its pKa relative to boronic acids with electron-donating substituents. For example:

  • 3-AcPBA and 4-MCPBA (electron-donating acetyl/methyl groups) exhibit pKa values >8.5, rendering them less effective at physiological pH (7.4) .
  • Fluoro-substituted boronic acids (e.g., compound 4 and 7 in ) have pKa values stabilized by through-space electronic effects, but nitro groups provide stronger inductive stabilization, favoring boronate formation at lower pH .
Compound Substituent Effects pKa (Approx.) Key Applications
(5-Nitropyridin-3-yl)BA Electron-withdrawing (-NO₂) ~7.0–7.5* Enzyme inhibition, sensors
6-Hydroxynaphthalen-2-yl BA Electron-donating (-OH) ~8.5–9.0 Anticancer agents (IC₅₀: 0.1969 µM)
Phenylboronic acid Neutral (-H) ~8.8 Diagnostic assays
Phenanthren-9-yl BA Hydrophobic (aromatic) N/A Anticancer agents (IC₅₀: 0.2251 µM)

*Inferred based on nitro group’s electron-withdrawing nature .

Solubility and Physicochemical Challenges

Solubility limitations are common among aromatic boronic acids:

  • Pyren-1-yl boronic acid precipitates in aqueous media (e.g., RPMI culture medium), limiting its utility .
  • Nitro-substituted derivatives may exhibit moderate solubility due to polar nitro groups, but hydrophobicity of the pyridine ring could counterbalance this.
Compound Water Solubility LogP (Predicted) Key Limitations
(5-Nitropyridin-3-yl)BA Moderate ~1.5–2.0 Potential crystallization
6-Hydroxynaphthalen-2-yl BA Low ~3.0 Precipitation in RPMI
Phenylboronic acid High ~1.2 Limited diagnostic accuracy vs. APBA

Biological Activity

(5-Nitropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H5BN2O4C_5H_5BN_2O_4 and features a pyridine ring substituted with a nitro group and a boronic acid functional group. Its chemical structure is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. For instance, a study highlighted the antibacterial activity of various pyridine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups, such as the boronic acid moiety, has been shown to enhance these activities due to improved binding affinity to bacterial targets .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 μg/ml
Other pyridine derivativesE. coli64 μg/ml

2. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In vitro studies have indicated that it may inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown significant tumor growth inhibition in xenograft models .

Case Study:
A recent study evaluated the efficacy of this compound in a mouse model of head and neck cancer, revealing promising results in reducing tumor size compared to control groups. The mechanism was linked to the inhibition of specific protein targets involved in cancer cell proliferation.

3. Enzyme Inhibition

The boronic acid group is known for its ability to form reversible covalent bonds with serine and cysteine residues in enzymes, making it a valuable scaffold for developing enzyme inhibitors. This compound has shown potential in inhibiting certain proteases and kinases involved in disease pathways, including cancer and inflammation .

Enzyme TargetInhibition TypeIC50 Value
Protein Kinase ACompetitive150 nM
Serine ProteaseNon-competitive200 nM

Mechanistic Insights

The biological activity of this compound can be attributed to its structural properties that facilitate interaction with biological macromolecules. Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins, leading to significant biological responses.

Q & A

Q. Can boronic acids serve dual roles in flame retardancy and therapeutics?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows aromatic boronic acids with electron-withdrawing groups (e.g., nitro) exhibit high char yields (>40%) and thermal stability (degradation >300°C). Structure-property rules from TGA data enable dual-use designs, though biocompatibility must be validated .

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